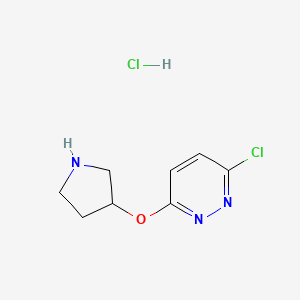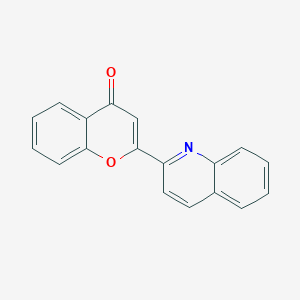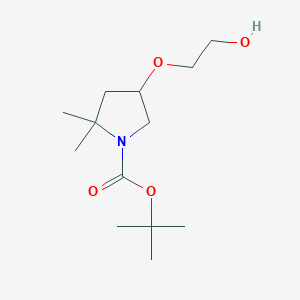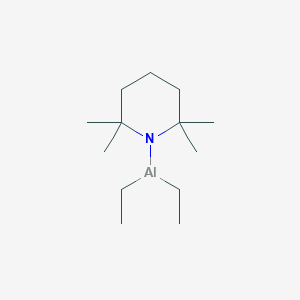
1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine is an organoaluminum compound that features a piperidine ring substituted with diethylaluminum and four methyl groups
Métodos De Preparación
The synthesis of 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with diethylaluminum chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive aluminum species from reacting with moisture or oxygen. The reaction conditions often include low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and stability.
Análisis De Reacciones Químicas
1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The aluminum center can be oxidized to form aluminum oxide or other aluminum-containing compounds.
Reduction: The compound can act as a reducing agent in certain reactions, donating electrons to other species.
Substitution: The diethylaluminum group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine has several scientific research applications, including:
Catalysis: It can be used as a catalyst or catalyst precursor in various organic transformations, including polymerization reactions.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Medicinal Chemistry: Research into its potential biological activity and interactions with biomolecules is ongoing, with the aim of discovering new therapeutic agents.
Industrial Applications: Its reactivity and ability to form stable complexes with other compounds make it useful in industrial processes, such as the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions through the formation of intermediate complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar compounds to 1-(Diethylalumanyl)-2,2,6,6-tetramethylpiperidine include other organoaluminum compounds, such as triethylaluminum and diisobutylaluminum hydride. Compared to these compounds, this compound offers unique steric and electronic properties due to the presence of the piperidine ring and the four methyl groups. This uniqueness can result in different reactivity and selectivity in various chemical reactions.
List of Similar Compounds
- Triethylaluminum
- Diisobutylaluminum hydride
- Diethylaluminum chloride
- Methylaluminoxane
These compounds share some similarities in their aluminum content and reactivity but differ in their specific structures and applications.
Propiedades
Número CAS |
54159-47-6 |
|---|---|
Fórmula molecular |
C13H28AlN |
Peso molecular |
225.35 g/mol |
Nombre IUPAC |
diethyl-(2,2,6,6-tetramethylpiperidin-1-yl)alumane |
InChI |
InChI=1S/C9H18N.2C2H5.Al/c1-8(2)6-5-7-9(3,4)10-8;2*1-2;/h5-7H2,1-4H3;2*1H2,2H3;/q-1;;;+1 |
Clave InChI |
XBUCNKLCVJCDKY-UHFFFAOYSA-N |
SMILES canónico |
CC[Al](CC)N1C(CCCC1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Amino-1-[4-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one](/img/structure/B13973793.png)
![Bicyclo[2.2.1]heptane-2,6-dithiol](/img/structure/B13973795.png)
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)
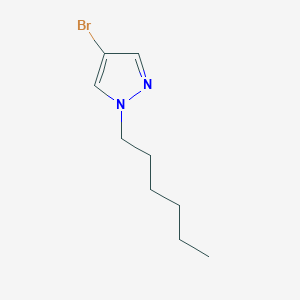
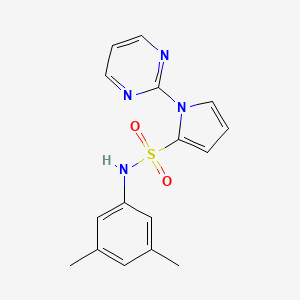
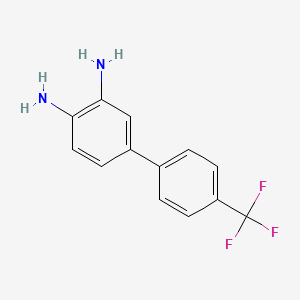
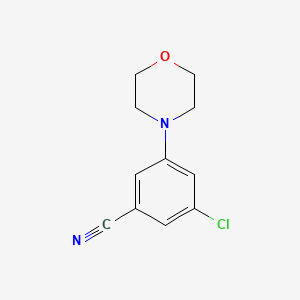
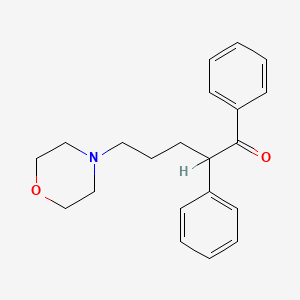
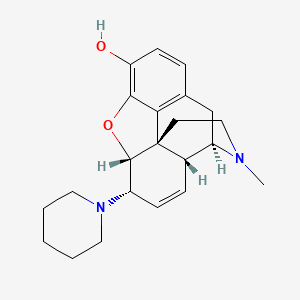
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
